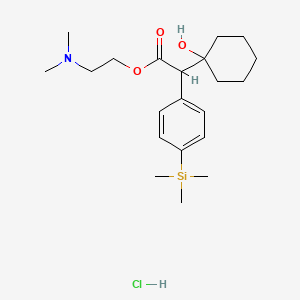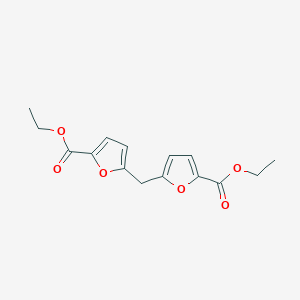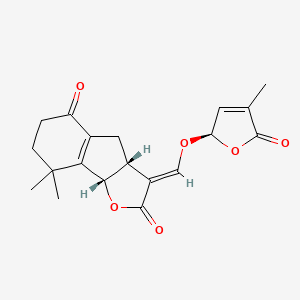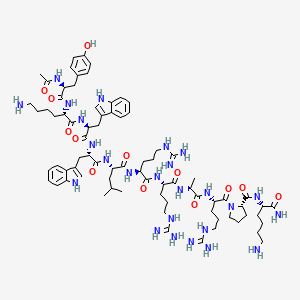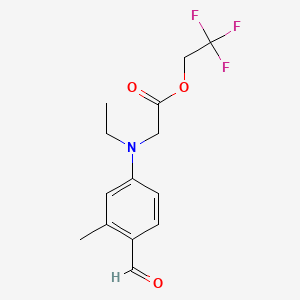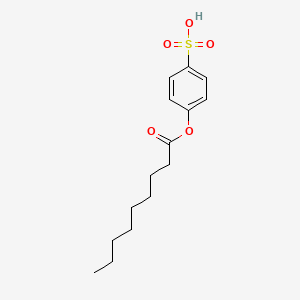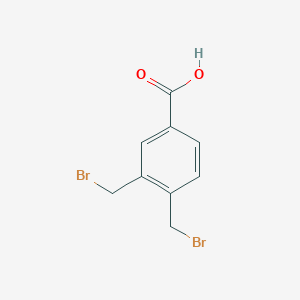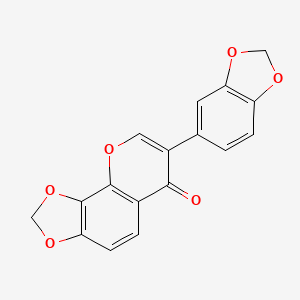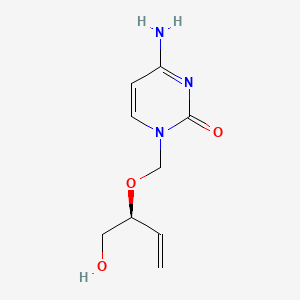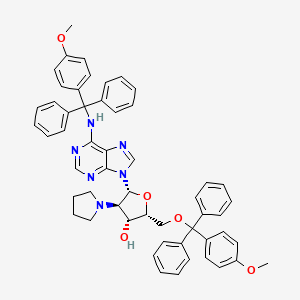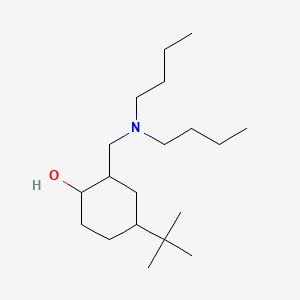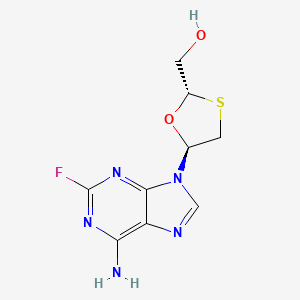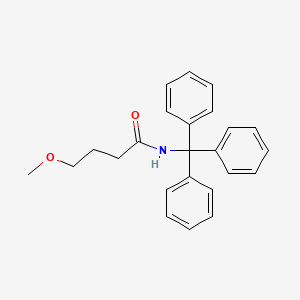
4-Methoxy-N-tritylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-tritylbutanamide is an organic compound with the molecular formula C24H25NO2 and a molecular weight of 359.46 g/mol . This compound is characterized by its methoxy group attached to the fourth carbon of the butanamide chain and a trityl group attached to the nitrogen atom. It is achiral and has various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-tritylbutanamide typically involves the reaction of 4-methoxybutanoic acid with tritylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-N-tritylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-formyl-N-tritylbutanamide.
Reduction: Formation of 4-methoxy-N-tritylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N-tritylbutanamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-N-tritylbutanamide involves its interaction with specific molecular targets. The trityl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT): A psychoactive compound with similar structural features.
4-Methoxyphencyclidine (4-MeO-PCP): A dissociative anesthetic with a methoxy group at the fourth position.
4-Methoxy-N-methyltryptamine (4-MeO-NMT): A tryptamine derivative with a methoxy group at the fourth position.
Uniqueness: 4-Methoxy-N-tritylbutanamide is unique due to its combination of a methoxy group and a trityl group, which imparts distinct chemical and physical properties. The presence of the trityl group makes it a valuable protecting group in organic synthesis, while the methoxy group enhances its reactivity and potential biological activity.
Properties
CAS No. |
6622-13-5 |
|---|---|
Molecular Formula |
C24H25NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-methoxy-N-tritylbutanamide |
InChI |
InChI=1S/C24H25NO2/c1-27-19-11-18-23(26)25-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22/h2-10,12-17H,11,18-19H2,1H3,(H,25,26) |
InChI Key |
XWIYHKPRCOYHRU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


